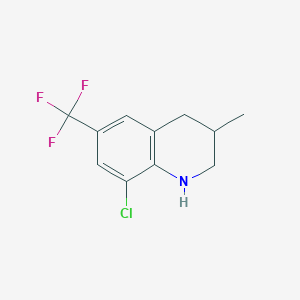

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of quinolines. This compound has shown potential in various scientific research applications, including the pharmaceutical industry.

Scientific Research Applications

Chelate Extraction Reagents

8-Sulfonamidoquinoline derivatives, which share structural similarities with 8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, have been investigated for their potential use as chelate extraction reagents in an ionic liquid extraction system. These derivatives exhibit superior extractability in an ionic liquid system compared to a chloroform system, making them promising novel extraction reagents for metal cations. This fundamental approach aims to develop innovative reagents for ionic liquid extraction systems, where derivatives with a trifluoromethyl group have shown unique extraction capabilities for specific metal cations (T. Ajioka, S. Oshima, N. Hirayama, 2008).

Organic Light-Emitting Diodes (OLEDs)

Research into 8-hydroxyquinoline metallic derivatives, particularly those substituted with chloro and fluor elements, has revealed their strong fluorescence and potential as candidates for yellow OLEDs. These compounds exhibit significant luminance and efficiency, highlighting the impact of substituents on OLED performance. The study showcases the role of heavy atom effects and molecular interactions in modulating the properties of these complexes, thus improving the performance of OLED devices (Yanping Huo et al., 2015).

Pharmacological Inhibition and Dopaminomimetic Properties

Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit dopamine uptake and exhibit dopaminomimetic properties. Structure-activity relationship studies have identified key structural requirements for antidepressant action, such as the presence of specific amino groups attached to the isoquinoline skeleton. This research contributes to the understanding of molecular structures that influence pharmacological activity, potentially leading to the development of novel antidepressants (E. Zára-Kaczián et al., 1986).

Fluorescence Sensing and Coordination Chemistry

Studies on 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have unveiled their unique pH-sensing properties, exhibiting OFF-ON-OFF type fluorescence behavior. This property is influenced by the steric configuration and linking groups between the 8-hydroxyquinoline and Bodipy moieties, demonstrating the potential of these compounds in pH-dependent fluorescent sensing applications (Yuting Chen et al., 2011).

properties

IUPAC Name |

8-chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N/c1-6-2-7-3-8(11(13,14)15)4-9(12)10(7)16-5-6/h3-4,6,16H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBOAHKITBHRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2443431.png)

![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)